1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound featuring an anthracene-based structure. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems .
Preparation Methods
The synthesis of 1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including the formation of the anthracene core and subsequent functionalization. Common synthetic routes include Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the anthracene core can be oxidized to form anthraquinone derivatives, while reduction reactions can yield dihydroanthracene compounds . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications. In chemistry, it is used as a chromophore in OLEDs and photon upconversion systems due to its excellent photophysical properties . In biology, it can serve as a fluorescent probe for imaging applications . In medicine, its derivatives are explored for potential use in photodynamic therapy . Industrially, it is used in the development of high-performance materials with specific optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with light and subsequent energy transfer processes. The anthracene core absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence . The molecular targets and pathways involved include the excitation of electrons to higher energy states and the subsequent release of energy as light .
Comparison with Similar Compounds
Similar compounds to 1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include other anthracene derivatives such as 9,10-diphenylanthracene and 9,10-dimethylanthracene . These compounds share similar photophysical properties but differ in their specific functional groups and resulting applications. For example, 9,10-diphenylanthracene is commonly used in triplet-triplet annihilation upconversion systems, while 9,10-dimethylanthracene is known for its high fluorescence quantum yield .
Properties
Molecular Formula |
C49H39O4P |
---|---|
Molecular Weight |
722.8 g/mol |
IUPAC Name |
1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C49H39O4P/c1-47(2)27-49-28-48(3,4)40-24-22-38(42-35-19-11-7-15-31(35)26-32-16-8-12-20-36(32)42)46(44(40)49)53-54(50,51)52-45-37(21-23-39(47)43(45)49)41-33-17-9-5-13-29(33)25-30-14-6-10-18-34(30)41/h5-26H,27-28H2,1-4H3,(H,50,51) |
InChI Key |
NFEAZYGLZLLVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC23CC(C4=C2C(=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=C1C=CC=CC1=CC1=CC=CC=C19)O)(C)C)C |
Origin of Product |
United States |
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